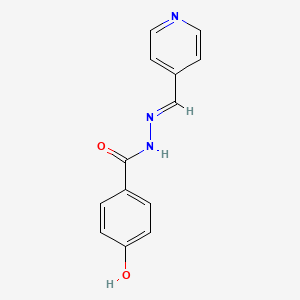

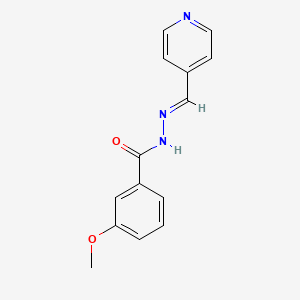

4-hydroxy-N'-(4-pyridinylmethylene)benzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

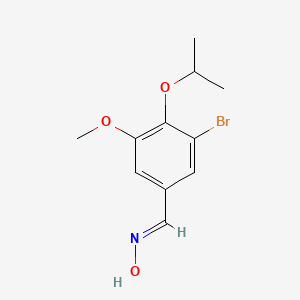

The synthesis of benzohydrazones derived from 4-pyridinecarboxaldehyde involves the reaction with different benzohydrazides such as 3-hydroxy-4-methoxybenzohydrazide, 4-bromobenzohydrazide, and 4-dimethylaminobenzohydrazide in methanol. These reactions afford benzohydrazones characterized by single crystal X-ray diffraction, NMR, and IR spectroscopy, highlighting their distinct molecular structures (Zhou, Li, & You, 2023).

Molecular Structure Analysis

The molecular structure of these benzohydrazones reveals a trans conformation with respect to the C=N double bond. Crystallographic studies show that these molecules are often twisted, with dihedral angles between the benzene rings indicating the non-planarity of the molecules. The precise geometry around metal ions in complexes and the intramolecular interactions are critical for understanding the reactivity and properties of these compounds (Fun, Horkaew, & Chantrapromma, 2011).

Chemical Reactions and Properties

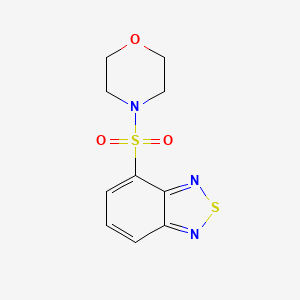

These compounds exhibit interesting chemical behaviors, including the ability to form complexes with various metal ions. The coordination chemistry of benzohydrazones derived from 4-pyridinecarboxaldehyde is rich and varied, with potential applications in catalysis, material science, and biochemistry. Their ability to act as ligands for metal ions allows for the synthesis of complexes with specific geometries and properties (Arunagiri et al., 2018).

Wissenschaftliche Forschungsanwendungen

Spectroscopic and Dynamic Properties

The study by Gordillo et al. (2016) on a derivative of 2-pyridinecarboxaldehyde, which is structurally related to 4-hydroxy-N'-(4-pyridinylmethylene)benzohydrazide, highlights the compound's E/Z isomerization induced by ultraviolet radiation. This property is crucial for potential applications in molecular machines and electronic devices due to its spectroscopic and dynamic characteristics (Gordillo et al., 2016).

Structural Analysis and Crystallization

Bakir and Green (2002) reported on a compound with a similar pyridinyl-hydrazone structure, showing how its crystallization in a specific space group reveals interactions and coplanarity within its molecular structure. This detailed structural analysis contributes to the understanding of molecular packing and hydrogen bonding (Bakir & Green, 2002).

Photoluminescence and Electronic Applications

Diana et al. (2019) explored the application of pyridinyl-hydrazone zinc(II) complexes as fluorophores for blue emitting layers. These complexes, when aggregated, show intense blue fluorescence, which is beneficial for developing new materials for electronic display technologies (Diana et al., 2019).

Heterocyclic Compound Synthesis and Antimicrobial Activity

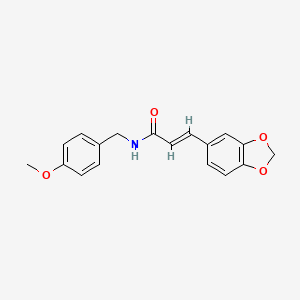

Sarshira et al. (2016) synthesized different heterocyclic compounds from 2-hydroxy benzohydrazide, demonstrating the versatility of hydrazide derivatives in producing compounds with potential antimicrobial activities. This research illustrates the chemical utility of hydrazide derivatives in synthesizing biologically active molecules (Sarshira et al., 2016).

Anticancer Hydrazone Interaction with Serum Albumin

Tian et al. (2012) investigated a novel hydrazone's interaction with serum albumin, providing insights into the structural basis of static quenching mechanisms. This research is significant for understanding how similar compounds could interact with biological molecules, potentially leading to anticancer applications (Tian et al., 2012).

Eigenschaften

IUPAC Name |

4-hydroxy-N-[(E)-pyridin-4-ylmethylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c17-12-3-1-11(2-4-12)13(18)16-15-9-10-5-7-14-8-6-10/h1-9,17H,(H,16,18)/b15-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWQLMXYLIIQWGS-OQLLNIDSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN=CC2=CC=NC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N/N=C/C2=CC=NC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-hydroxy-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-3-{[(methylamino)carbonothioyl]amino}benzamide](/img/structure/B5547617.png)

![2-[(5-methylpyrazin-2-yl)methyl]-9-[(6-methylpyridin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5547619.png)

![1-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B5547630.png)

![5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid](/img/structure/B5547632.png)

![2-ethyl-5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}pyrimidine](/img/structure/B5547639.png)

![(4-chlorobenzylidene)[2-(3,4-diethoxyphenyl)ethyl]amine](/img/structure/B5547640.png)

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5547654.png)

![3-isobutyl-1-methyl-N-{1-[(methylamino)carbonyl]cyclohexyl}-1H-pyrazole-5-carboxamide](/img/structure/B5547660.png)

![ethyl [(2-amino-5-bromo-6-methyl-4-pyrimidinyl)thio]acetate](/img/structure/B5547672.png)

![3-amino-N-cyclohexyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5547674.png)